![molecular formula C12H13N3O B2379851 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol CAS No. 81261-83-8](/img/structure/B2379851.png)

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol” is a chemical compound . It is also known as AldrichCPR .

Synthesis Analysis

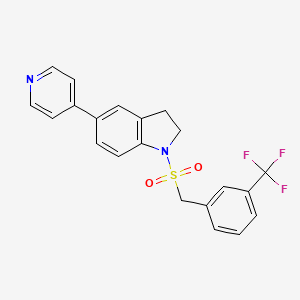

The synthesis of similar compounds has been reported in the literature . For instance, pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol was synthesized from 2-amino-4,6-dimethylpyrimidine dissolved in ethanol .Molecular Structure Analysis

The molecular structure of “3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol” is represented by the linear formula: C12H13N3O .Scientific Research Applications

1. Complex Formation and Stability

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol has been studied for its ability to form complexes with other compounds. For example, research shows that it can lead to the formation of stable complexes with phenols, which exist due to a system of intermolecular hydrogen bonds. These complexes are stable at high temperatures, exhibiting endothermic effects during melting and thermolysis (Erkin et al., 2017).

2. Crystal Structure Analysis

The compound's crystal structure has been analyzed, revealing its potential for synthesis and characterization in different forms. Studies have detailed its synthesis and characterized it through various techniques, such as Infrared, Nuclear Magnetic Resonance, and Ultraviolet–visible spectroscopy, as well as X-ray single crystal diffraction (Yılmaz et al., 2020).

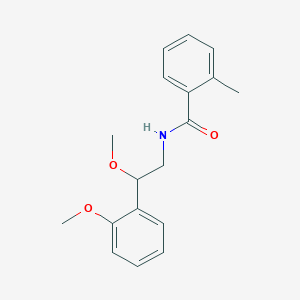

3. Synthetic Utility in Peptide and Peptidomimic Synthesis

The synthetic utility of derivatives of this compound in peptide and peptidomimic synthesis has been explored. Studies have shown that specific derivatives can be synthesized on a multigram scale, demonstrating their potential for broader applications in organic chemistry (Bovy & Rico, 1993).

4. Antioxidant Properties

There is evidence of antioxidant properties in derivatives of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol. Research into synthesizing specific derivatives has shown their effectiveness as phenolic chain-breaking antioxidants, indicating potential applications in oxidative stress-related fields (Wijtmans et al., 2004).

properties

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-6-9(2)14-12(13-8)15-10-4-3-5-11(16)7-10/h3-7,16H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDRMBWIBILLLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=CC=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2379768.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)

![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2379786.png)

![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)